2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide
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Overview
Description
2-Oxa-3-azabicyclo[222]oct-5-ene-3-carboxamide is a bicyclic compound that features both oxygen and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and control systems to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen or metal hydrides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can result in a wide range of products depending on the substituents introduced .
Scientific Research Applications
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide has several applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Mechanism of Action
The mechanism of action of 2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use, with ongoing research aimed at elucidating these mechanisms in greater detail .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-3-oxa-2-azabicyclo[2.2.2]oct-5-ene: This compound shares a similar bicyclic structure but with a phenyl group attached, leading to different chemical properties and applications.
tert-Butyl 2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxylate: Another related compound with a tert-butyl group, used in various synthetic applications.
Uniqueness
2-Oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions and its potential biological activities make it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
267220-45-1 |
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Molecular Formula |
C7H10N2O2 |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
2-oxa-3-azabicyclo[2.2.2]oct-5-ene-3-carboxamide |
InChI |
InChI=1S/C7H10N2O2/c8-7(10)9-5-1-3-6(11-9)4-2-5/h1,3,5-6H,2,4H2,(H2,8,10) |
InChI Key |
DXKVBVYPLYRJKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C=CC1N(O2)C(=O)N |
Origin of Product |
United States |
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